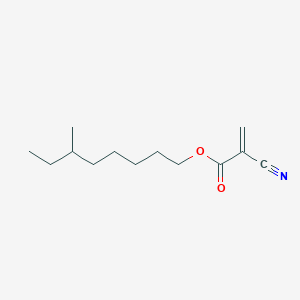
6-Methyloctyl 2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloctyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C13H21NO2. It is a derivative of cyanoacrylate, which is known for its adhesive properties. This compound is a colorless liquid with a sharp, irritating odor and is primarily used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyloctyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyano-2-propenoic acid with 6-methyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloctyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize rapidly in the presence of moisture, forming long polymer chains.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: It can undergo addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Catalyzed by acids or bases.
Addition Reactions: Typically carried out under mild conditions with nucleophiles.
Major Products Formed
Polymerization: Long polymer chains of cyanoacrylate.
Hydrolysis: 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyloctyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications.
Medicine: Utilized in wound closure products due to its adhesive properties.
Industry: Applied in the production of high-strength adhesives and sealants.
Mecanismo De Acción
The primary mechanism of action of 6-Methyloctyl 2-cyanoprop-2-enoate involves its rapid polymerization in the presence of moisture. The compound forms strong adhesive bonds by creating long polymer chains that interlock with the surfaces being bonded. This polymerization process is initiated by the presence of water, which acts as a catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-cyanoprop-2-enoate: A similar compound with a shorter alkyl chain.
Ethyl 2-cyanoprop-2-enoate: Another cyanoacrylate ester with an ethyl group.
Butyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with a butyl group.
Octyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with an octyl group.
Uniqueness
6-Methyloctyl 2-cyanoprop-2-enoate is unique due to its specific alkyl chain length and branching, which provides a balance between flexibility and adhesive strength. This makes it particularly suitable for applications requiring both strong adhesion and some degree of flexibility.
Propiedades
Número CAS |
927191-04-6 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
6-methyloctyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-11(2)8-6-5-7-9-16-13(15)12(3)10-14/h11H,3-9H2,1-2H3 |
Clave InChI |
PZLTZIBKKJJMMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCOC(=O)C(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
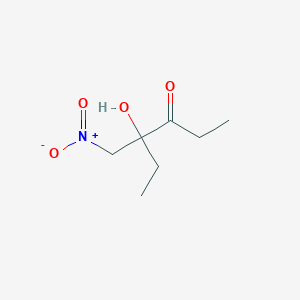
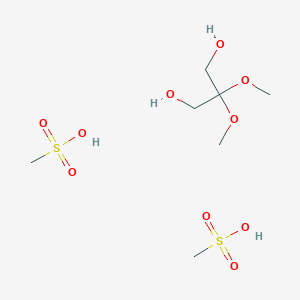
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
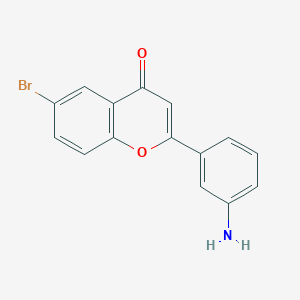
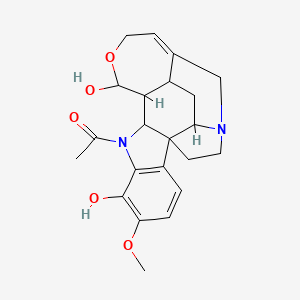
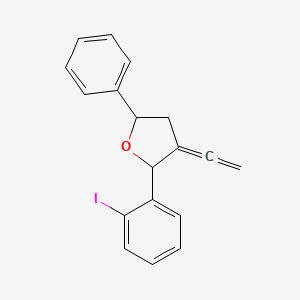
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
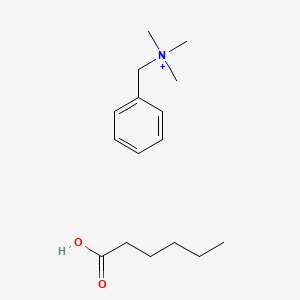
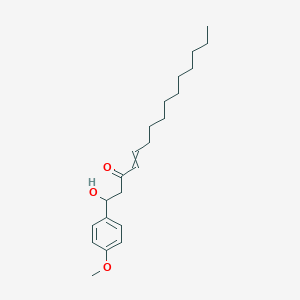
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
